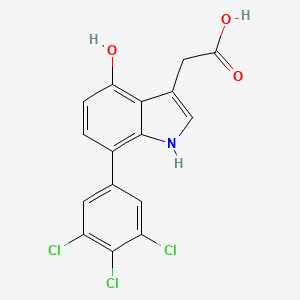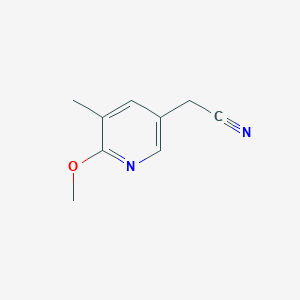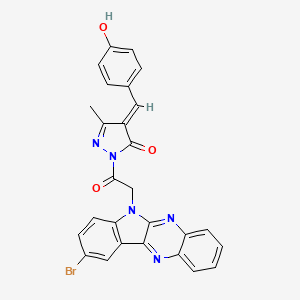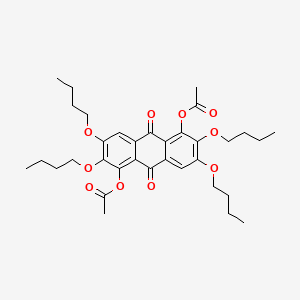
2,3,6,7-Tetrabutoxy-9,10-dioxo-9,10-dihydroanthracene-1,5-diyl diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,6,7-Tetrabutoxy-9,10-dioxo-9,10-dihydroanthracene-1,5-diyl diacetate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple butoxy groups and a diacetate moiety, which contribute to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7-Tetrabutoxy-9,10-dioxo-9,10-dihydroanthracene-1,5-diyl diacetate typically involves the reaction of 9,10-dioxo-9,10-dihydroanthracene derivatives with butanol and acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The use of advanced purification techniques, such as chromatography and recrystallization, ensures the production of high-purity this compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
2,3,6,7-Tetrabutoxy-9,10-dioxo-9,10-dihydroanthracene-1,5-diyl diacetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant applications in organic synthesis and material science .
Aplicaciones Científicas De Investigación
2,3,6,7-Tetrabutoxy-9,10-dioxo-9,10-dihydroanthracene-1,5-diyl diacetate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices
Mecanismo De Acción
The mechanism of action of 2,3,6,7-Tetrabutoxy-9,10-dioxo-9,10-dihydroanthracene-1,5-diyl diacetate involves its interaction with specific molecular targets and pathways. The compound’s butoxy and diacetate groups play a crucial role in its binding affinity and reactivity. In biological systems, it may interact with cellular components, leading to the generation of reactive oxygen species (ROS) and subsequent cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
2,3,6,7-Tetramethoxy-9,10-dihydroanthracene: Similar in structure but with methoxy groups instead of butoxy groups.
9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarboxylic acid: Lacks the butoxy and diacetate groups, resulting in different chemical properties.
1,3,4-Trihydroxy-9,10-dioxoanthracene-2-carboxylic acid: Contains hydroxy groups, leading to different reactivity and applications.
Uniqueness
2,3,6,7-Tetrabutoxy-9,10-dioxo-9,10-dihydroanthracene-1,5-diyl diacetate is unique due to its combination of butoxy and diacetate groups, which impart distinct chemical and physical properties. These features make it particularly valuable in the synthesis of advanced materials and in various scientific research applications .
Propiedades
Número CAS |
189205-05-8 |
|---|---|
Fórmula molecular |
C34H44O10 |
Peso molecular |
612.7 g/mol |
Nombre IUPAC |
(5-acetyloxy-2,3,6,7-tetrabutoxy-9,10-dioxoanthracen-1-yl) acetate |
InChI |
InChI=1S/C34H44O10/c1-7-11-15-39-25-19-23-27(33(43-21(5)35)31(25)41-17-13-9-3)30(38)24-20-26(40-16-12-8-2)32(42-18-14-10-4)34(44-22(6)36)28(24)29(23)37/h19-20H,7-18H2,1-6H3 |
Clave InChI |
XWWGSAIYLZHLQU-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=C(C(=C2C(=C1)C(=O)C3=C(C(=C(C=C3C2=O)OCCCC)OCCCC)OC(=O)C)OC(=O)C)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



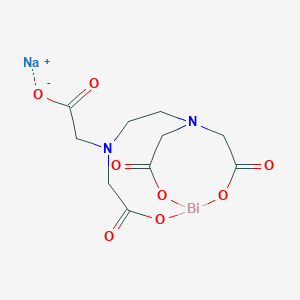
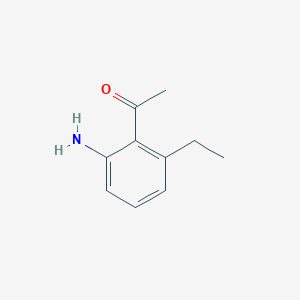

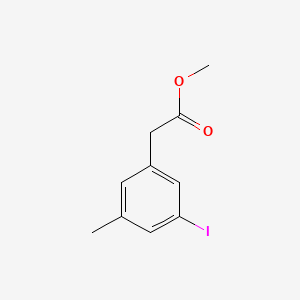
![1,4-Bis[(4-chlorophenyl)sulfanyl]-5,8-dihydroxyanthracene-9,10-dione](/img/structure/B13123759.png)
![2-(4-Bromonaphthalen-1-yl)dibenzo[b,d]furan](/img/structure/B13123762.png)

![6-Iodo-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B13123775.png)
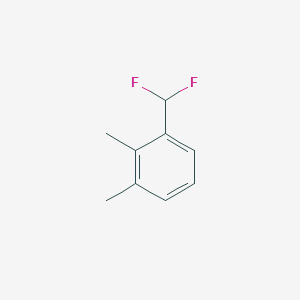
![(3R,8R,8aS)-8-Methyl-3-phenyltetrahydro-2H-oxazolo[3,2-a]pyridin-5(3H)-one](/img/structure/B13123785.png)
